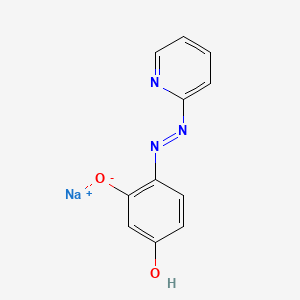

Sodium 4-(2-pyridylazo)resorcinol

Description

BenchChem offers high-quality Sodium 4-(2-pyridylazo)resorcinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 4-(2-pyridylazo)resorcinol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13311-52-9 |

|---|---|

Molecular Formula |

C11H8N3NaO2 |

Molecular Weight |

237.19 g/mol |

IUPAC Name |

sodium 3-hydroxy-4-(pyridin-2-yldiazenyl)phenolate |

InChI |

InChI=1S/C11H9N3O2.Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;/h1-7,15-16H;/q;+1/p-1 |

InChI Key |

KZRPHCQLJZXMJV-UHFFFAOYSA-M |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure, Coordination Dynamics, and Analytical Applications of Sodium 4-(2-Pyridylazo)resorcinol (PAR)

Executive Summary

Sodium 4-(2-pyridylazo)resorcinol (PAR) is a highly versatile, water-soluble metallochromic indicator and chelating agent extensively utilized in analytical chemistry and structural biology. Capable of forming intensely colored, stable complexes with over 50 transition and heavy metals, PAR is a cornerstone reagent for spectrophotometric trace metal quantification and metalloprotein characterization. This whitepaper deconstructs the structural thermodynamics, coordination geometry, and kinetic behaviors of PAR, providing researchers with field-validated protocols for leveraging this ligand in complex analytical workflows.

Chemical Structure and Protonation Equilibria

PAR (C₁₁H₉N₃O₂) consists of a pyridine ring linked via an azo bridge (-N=N-) to a resorcinol moiety. In aqueous solutions, PAR exists in multiple protonation states depending on the pH, which fundamentally dictates its metal-binding affinity and spectral properties.

The dissociation of protons occurs in three distinct stages, corresponding to the protonated pyridine nitrogen, the para-phenolic hydroxyl group, and the ortho-phenolic hydroxyl group. Understanding these pKa values is critical; experimental pH must be strictly controlled to ensure the ligand is in the correct ionization state for optimal metal coordination.

Table 1: Protonation Constants and Speciation of PAR at 25°C

| Dissociation Step | Functional Group | pKa Value | Dominant Species (pH Range) |

| pK₁ | Pyridine Nitrogen (N⁺H) | ~3.1 | H₃L⁺ (pH < 3.1) |

| pK₂ | para-Phenolic Oxygen (p-OH) | ~5.6 | H₂L (pH 3.1 – 5.6) |

| pK₃ | ortho-Phenolic Oxygen (o-OH) | ~11.9 | HL⁻ (pH 5.6 – 11.9) → L²⁻ (pH > 11.9) |

Causality in Experimental Design: Because the ortho-hydroxyl group (pK₃ = 11.9) is directly involved in metal chelation, complexation typically induces the release of this proton even at neutral or mildly alkaline pH (e.g., pH 8.5). Consequently, highly buffered solutions are required to prevent rapid pH drops during complexation assays, which would otherwise prematurely quench the reaction.

Coordination Chemistry and Metal Binding Sites

PAR functions predominantly as a tridentate ligand . The stereoelectronic arrangement of its functional groups allows it to form highly stable, coordination-saturated complexes with divalent and trivalent metal ions.

The coordination sphere is defined by three specific donor atoms:

-

The Pyridine Nitrogen: Acts as a strong σ-donor.

-

The Azo Nitrogen: Specifically the nitrogen atom adjacent to the resorcinol ring, providing π-acceptor capabilities that stabilize lower oxidation states of the metal.

-

The Ortho-Phenolic Oxygen: Deprotonates upon binding to form a strong electrostatic and covalent bond with the metal center[1].

This tridentate binding mode creates two fused five-membered chelate rings around the central metal ion, conferring exceptional thermodynamic stability due to the chelate effect[1].

Fig 1: Logical mapping of PAR's tridentate coordination sites to a central metal ion.

Thermodynamics and Kinetics of Complexation

The stoichiometry of Metal-PAR complexes is highly dependent on the metal's preferred coordination number. Divalent transition metals (e.g., Ni²⁺, Zn²⁺, Cu²⁺) typically form 1:2 (Metal:Ligand) complexes, denoted as M(HL)₂ or ML₂, achieving a coordination number of six[1].

Table 2: Kinetic and Thermodynamic Parameters of Selected Metal-PAR Complexes

| Metal Ion | Complex Stoichiometry | Formation Rate Constant (k) | Stability Constant (log β) |

| Cu²⁺ | 1:2 | 1.66 × 10⁴ L mol⁻¹ s⁻¹ | - |

| Zn²⁺ | 1:2 | 0.94 × 10⁴ L mol⁻¹ s⁻¹ | - |

| Ni²⁺ | 1:1 (ML) | - | 13.04 ± 0.17 |

| Ni²⁺ | 1:2 (ML₂) | - | 26.51 ± 0.39 |

Data synthesized from stopped-flow kinetics and global spectrophotometric analysis[2][3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal control or a mechanistic justification.

Protocol 1: Spectrophotometric Global Analysis of Stability Constants

Standard single-wavelength Job's plots often fail for PAR due to overlapping absorbance spectra of minor protonated species (e.g., MHL, MH₂L₂). Global matrix analysis resolves this by analyzing the entire UV-Vis spectrum simultaneously[2][3].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 4.4 × 10⁻⁵ M solution of PAR and varying concentrations of metal nitrate (e.g., Ni(NO₃)₂) to achieve M:L ratios of 1:1, 1:2, 1:3, and 1:4.

-

Causality: Using multiple ratios ensures that the concentration matrix is augmented to full rank, allowing the software to differentiate between ML and ML₂ species[2].

-

-

Ionic Strength Control: Add KNO₃ to a final concentration of 0.1 M.

-

Causality: Maintains constant activity coefficients across all samples, ensuring that the derived equilibrium constants (log β) are true thermodynamic values, not artifacts of shifting ionic strength[2].

-

-

Titration and Scanning: Adjust pH incrementally using standardized NaOH. At each pH step, record the UV-Vis spectrum from 380 nm to 600 nm.

-

Data Deconvolution: Export the spectral matrices into a global analysis software (e.g., EQUISPEC in MATLAB). Fit the data to a proposed chemical model (M + L ↔ ML; M + 2L ↔ ML₂).

-

Validation: The model is validated if the calculated pKa values from the global fit match the known potentiometric pKa values of PAR (e.g., pK₂ ~ 6.2 in specific ionic conditions)[3].

-

Fig 2: Workflow for spectrophotometric global analysis of metal-ligand equilibria.

Protocol 2: Stopped-Flow Kinetic Analysis of Metal Binding

Because PAR coordinates transition metals at rates exceeding standard manual mixing capabilities, stopped-flow spectrophotometry is mandatory.

Step-by-Step Methodology:

-

System Priming: Load Syringe A with 8 × 10⁻⁴ M PAR in a borate buffer (pH 8.5). Load Syringe B with metal solutions (e.g., ZnCl₂) ranging from 5 × 10⁻⁶ to 8 × 10⁻⁵ M.

-

Causality: Maintaining PAR in pseudo-first-order excess simplifies the kinetic rate equations, allowing for linear regression of the observed rate constants (k_obs).

-

-

Rapid Mixing: Trigger the pneumatic drive to mix equal volumes of Syringe A and B in a high-efficiency observation cell (dead time < 2 ms).

-

Monochromatic Observation: Monitor the exponential change in absorbance at 500 nm (the λmax of the Metal-PAR complex) at exactly 25.0 ± 0.1 °C.

-

Kinetic Extraction: Fit the absorbance-time curves to a single exponential function to extract k_obs. Plot k_obs versus metal concentration to determine the second-order formation rate constant.

-

Validation: The y-intercept of the k_obs vs. concentration plot provides the dissociation rate constant (k_reverse). The ratio of k_forward / k_reverse must mathematically equal the independently determined thermodynamic stability constant (β).

-

Applications in Drug Development and Structural Biology

In modern drug development, PAR is frequently utilized as a competitive chelator in metalloenzyme assays. For instance, in studies evaluating the metal selectivity of engineered multi-metallic proteins, PAR assays are used to precisely quantify the concentration of metal solutions (e.g., Cu, Ni, Co) prior to protein binding[4]. Its rapid kinetics and high molar absorptivity make it an ideal colorimetric reporter for zinc release assays, which are critical for screening inhibitors of zinc-dependent proteases or transcription factors.

References

-

Gavazov, K., et al. "A Ternary Complex of Vanadium(V) with 4-(2-Pyridylazo)-resorcinol and Thiazolyl Blue and its Application". Acta Chimica Slovenica. Available at:[Link]

-

Tezcan, F. A., et al. "Overcoming Universal Restrictions on Metal Selectivity by Protein Design". Nature / PMC. Available at:[Link]

-

Semantic Scholar. "ABOUT THE KINETICS AND MECHANISM OF THE REACTIONS OF 4-(2-PYRIDYLAZO)-RESORCINOL, WITH ZN2+, CU2+ AND ZN2++CU2+ EQUIMOLAR MIXTURE". Available at:[Link]

-

Ghasemi, J., et al. "Spectrophotometric studies on the protonation and nickel complexation equilibria of 4-(2-pyridylazo) resorcinol using global analysis in aqueous solution". Journal of the Brazilian Chemical Society / ResearchGate. Available at: [Link]

-

ResearchGate. "Study on the Equilibria of the Complex Formation of Anionic Chelate of Zn(II) with Tridentate Ligand...". Available at:[Link]

-

Ghasemi, J., et al. "Spectrophotometric Studies on the Protonation and Nickel Complexation...". Semantic Scholar. Available at:[Link]

Sources

A Technical Guide to the Solubility Properties of 4-(2-Pyridylazo)resorcinol (PAR) and its Sodium Salt

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4-(2-Pyridylazo)resorcinol (PAR) and its more commonly used monosodium salt. As a vital chromogenic reagent and metallochromic indicator, understanding its behavior in various solvent systems is paramount for researchers in analytical chemistry, environmental science, and drug development.[1][2] This document moves beyond simple data reporting to explore the fundamental physicochemical principles governing PAR's solubility, including the profound influence of pH on its aqueous behavior and the role of solvent polarity in organic media. Detailed, field-proven experimental protocols for solubility determination are provided, equipping scientists with the practical knowledge to optimize their assay conditions, extraction procedures, and formulation strategies.

Introduction: The Chemical Identity and Utility of PAR

4-(2-Pyridylazo)resorcinol, commonly abbreviated as PAR, is a polyprotic azo dye with the chemical formula C₁₁H₉N₃O₂.[3][4] Its molecular structure is characterized by three key functional domains: a pyridine ring, an azo group (-N=N-), and a resorcinol (1,3-dihydroxybenzene) moiety. This specific arrangement of nitrogen and oxygen atoms enables PAR to act as a powerful chelating agent, forming stable, intensely colored complexes with a wide array of metal ions.[2][5] This property makes it an indispensable tool for the spectrophotometric determination of trace metals, including copper, zinc, lead, nickel, and cobalt, in various matrices.[1]

While the free acid form of PAR exists, the monosodium salt (C₁₁H₈N₃NaO₂) is more frequently used in laboratory settings due to its enhanced aqueous solubility.[6] Throughout this guide, we will distinguish between the free acid (PAR) and its sodium salt where relevant, as their solubility properties differ significantly.

Fundamental Principles Governing PAR Solubility

The solubility of PAR is dictated by its molecular structure and the intermolecular forces it can establish with solvent molecules. The core principles at play are solvent polarity, hydrogen bonding capabilities, and, most critically for aqueous systems, the compound's acid-base properties.

-

Polarity and "Like Dissolves Like" : The PAR molecule possesses both polar features (two hydroxyl groups, three nitrogen atoms) and a nonpolar aromatic backbone. For dissolution to occur, the energy released from solvent-solute interactions must overcome the solute-solute (crystal lattice) and solvent-solvent interactions. Consequently, PAR exhibits its highest solubility in polar solvents that can effectively solvate its hydrophilic functional groups.

-

Hydrogen Bonding : The hydroxyl (-OH) groups on the resorcinol ring and the nitrogen atoms can act as hydrogen bond donors and acceptors, respectively. Solvents capable of hydrogen bonding, such as water and alcohols, can interact strongly with PAR, promoting solubility.

-

Acid-Base Chemistry (Aqueous Solubility) : PAR is a polyprotic acid, meaning it can donate multiple protons in solution. Its solubility in water is inextricably linked to the pH of the medium, which determines the ionization state of the molecule.[7]

Aqueous Solubility: A pH-Dependent Phenomenon

The aqueous solubility of PAR is not a single value but a range that is profoundly influenced by pH. This is due to its three distinct proton dissociation constants (pKa values), which correspond to the deprotonation of different parts of the molecule.[2][7]

-

pKa₁ ≈ 3.1 : Corresponds to the deprotonation of the protonated pyridinium nitrogen (H₃L⁺ → H₂L).

-

pKa₂ ≈ 5.6 : Relates to the dissociation of the para-hydroxyl group on the resorcinol ring (H₂L → HL⁻).

-

pKa₃ ≈ 11.9 : Represents the dissociation of the ortho-hydroxyl group (HL⁻ → L²⁻).[7]

At different pH values, PAR exists as a mixture of different ionic species, each with a distinct solubility.

The neutral form (H₂L), which predominates in the pH range of 3-5, is the least soluble species in water. As the pH increases above 5.6, the molecule deprotonates to form the anionic species HL⁻ and subsequently L²⁻. These charged species are significantly more polar and are solvated much more effectively by water molecules, leading to a sharp increase in solubility.

This is why the monosodium salt of PAR, which readily dissociates to the HL⁻ form, exhibits much greater water solubility than the free acid.[6]

Solubility in Organic Solvents

The solubility of PAR in organic solvents is primarily governed by solvent polarity and its ability to form hydrogen bonds.

-

Polar Protic Solvents (e.g., Ethanol, Methanol) : PAR is slightly soluble in these solvents.[3][8] They can engage in hydrogen bonding with PAR's hydroxyl and nitrogen groups, facilitating dissolution. However, the large, relatively nonpolar aromatic structure limits high solubility.

-

Polar Aprotic Solvents (e.g., DMSO) : Reports indicate slight solubility in DMSO.[3][] These solvents have large dipole moments and can solvate the polar regions of the PAR molecule, but the lack of hydrogen bond donation limits their effectiveness compared to protic solvents.

-

Nonpolar Solvents (e.g., Ether, Chloroform, Hexane) : PAR is generally reported as insoluble in ether and other low-polarity solvents.[3][6][8] The weak van der Waals forces offered by these solvents are insufficient to overcome the strong intermolecular hydrogen bonding and crystal lattice energy of solid PAR.

An important application related to this is solvent extraction . While PAR itself is poorly soluble in solvents like chloroform, its metal complexes, particularly when forming a neutral ion-association complex with a bulky counter-ion, can be extracted from the aqueous phase into an immiscible organic phase.[10][11][12] This is a widely used technique for sample pre-concentration and analysis.

Quantitative Solubility Data Summary

The following table summarizes the reported solubility of PAR and its sodium salt in various solvents. It is crucial for researchers to note whether the data pertains to the free acid or the salt form, as the difference is substantial.

| Compound Form | Solvent | Temperature (°C) | Solubility | Reference |

| PAR (Free Acid) | Water | 10 | ~0.05 g/L (5 mg/100 mL) | [7] |

| PAR Monosodium Salt Monohydrate | Water | 20 | 38 g/L | |

| PAR (Free Acid) | Ethanol | Not Specified | Slightly Soluble | [3][6][8] |

| PAR (Free Acid) | Methanol | Not Specified | Slightly Soluble | [3][] |

| PAR (Free Acid) | DMSO | Not Specified | Slightly Soluble | [3][] |

| PAR (Free Acid) | Diethyl Ether | Not Specified | Insoluble | [3][6][8] |

| PAR (Free Acid) | Low-Polarity Solvents | Not Specified | Insoluble | [3][6][8] |

Experimental Protocol: Determination of Equilibrium Solubility

To ensure trustworthy and reproducible results, a robust, self-validating protocol for determining solubility is essential. The isothermal shake-flask method is a gold standard for this purpose.

Objective : To determine the equilibrium solubility of Sodium 4-(2-pyridylazo)resorcinol in a specified solvent system (e.g., pH 7.4 phosphate buffer) at a constant temperature.

Causality : This method ensures that the solution reaches true equilibrium by providing sufficient time and agitation for the dissolution process to complete. The subsequent analysis of the supernatant quantifies the maximum amount of solute that can be dissolved under the defined conditions.

Methodology

-

Materials & Reagents :

-

Sodium 4-(2-pyridylazo)resorcinol (analytical grade)

-

Solvent of interest (e.g., deionized water, buffer solution, ethanol)

-

Volumetric flasks, pipettes, and glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis Spectrophotometer

-

-

Procedure :

-

Preparation : Add an excess amount of solid PAR sodium salt to a series of glass vials (perform in triplicate). An amount that ensures undissolved solid remains at equilibrium is essential. For example, add ~50 mg of the salt to 10 mL of the chosen solvent.

-

Equilibration : Tightly seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.

-

Phase Separation : After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either:

-

Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) and sample the clear liquid.

-

Filter the sample through a solvent-compatible 0.22 µm syringe filter.

-

-

Analysis :

-

Accurately dilute the clear supernatant with the solvent to a concentration that falls within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λ_max) for PAR in that solvent.

-

Determine the concentration of PAR in the diluted sample by comparing its absorbance to a previously prepared calibration curve.

-

-

-

Calculation :

-

Calculate the concentration of PAR in the original (undiluted) supernatant by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Conclusion and Practical Implications

The solubility of 4-(2-pyridylazo)resorcinol is a multifaceted property governed by its chemical structure and its interaction with the solvent environment.

-

In Aqueous Systems , solubility is overwhelmingly controlled by pH . The free acid form has low solubility, while the monosodium salt is readily soluble, especially in neutral to alkaline conditions where the molecule exists in its anionic, highly polar forms. Researchers must control and report the pH when working with aqueous solutions of PAR to ensure assay reproducibility.

-

In Organic Systems , solubility is dictated by solvent polarity and hydrogen bonding capability. PAR is sparingly soluble in polar protic solvents like alcohols and largely insoluble in nonpolar media.

For professionals in research and development, this understanding is critical. Choosing the correct solvent and pH is essential for preparing stock solutions, developing robust analytical methods, designing efficient solvent extraction procedures for metal ion analysis, and formulating products where PAR is used as an indicator. The protocols and data presented herein provide a comprehensive foundation for the effective and accurate application of this versatile chemical reagent.

References

-

Thermo Scientific Chemicals. (n.d.). 4-(2-pyridylazo)résorcinol, 99%. Fisher Scientific. Retrieved from [Link]

- Howell, J. A., & Hargis, L. G. (1978). Solvent extraction of niobium-4-(2-pyridylazo)resorcinol complex and spectrophotometric determination of niobium in oxalato solutions. Analytical Chemistry, 50(5), 243-261.

- Asgharinezhad, A. A., et al. (2014). A novel 4-(2-pyridylazo) resorcinol functionalised magnetic nanosorbent for selective extraction of Cu(II) and Pb(II) ions from food and water samples. Food Additives & Contaminants: Part A, 31(7), 1196-1204.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-(2-Pyridylazo)resorcinol. Retrieved from [Link]

- Alharbi, H. N., & Alsuhaimi, A. O. (2020). Amberlite XAD-4 Functionalized with 4-(2-Pyridylazo)

- Smirnova, S. V., et al. (2015). Solubilization of 4-(2-Pyridylazo)resorcinol in hydrophobic–hydrophilic ionic liquids and extraction of heavy metal ions from aqueous solutions. Journal of Analytical Chemistry, 70, 1334-1341.

-

Chemsrc. (2025, August 21). 4-(2-Pyridylazo)Resorcinol | CAS#:1141-59-9. Retrieved from [Link]

- Kamburova, M. (2009). Complex formation and liquid-liquid extraction in the system containing cobalt(II), 4-(2-pyridylazo)resorcinol (PAR), 1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazole (Nitron, Nt), water, and chloroform.

-

Dojindo Molecular Technologies, Inc. (n.d.). Metal Indicator PAR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(2-Pyridylazo)resorcinol. PubChem. Retrieved from [Link]

- Hu, D., et al. (2021). Accurate Single-Molecule Indicator of Solvent Effects. ACS Central Science, 7(12), 2056-2064.

- Asgharinezhad, A. A., et al. (2014). A novel 4-(2-pyridylazo) resorcinol functionalised magnetic nanosorbent for selective extraction of Cu(II) and Pb(II) ions from food and water samples.

-

CharChem. (n.d.). 4-(2-Pyridylazo)resorcinol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(2-Pyridylazo)resorcinol. PubChem Compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium 4-(2-pyridylazo)resorcinol. PubChem Compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium 4-(2-pyridylazo)resorcinol monohydrate. PubChem Compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 1141-59-9 | Product Name: 4-(2-Pyridylazo)resorcinol. Retrieved from [Link]

Sources

- 1. PAR Indicator 0.1% [rmreagents.com]

- 2. 4-(2-Pyridylazo)resorcinol | PAR Reagent | RUO [benchchem.com]

- 3. 4-(2-PYRIDYLAZO)RESORCINOL | 1141-59-9 [chemicalbook.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. 4-(2-Pyridylazo)Resorcinol | CAS#:1141-59-9 | Chemsrc [chemsrc.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Metal Indicator PAR | CAS 13600 Dojindo [dojindo.com]

- 8. 4-(2-pyridylazo)résorcinol, 99 %, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Acid dissociation constants (pKa values) of 4-(2-pyridylazo)resorcinol

Comprehensive Technical Guide to the Acid Dissociation Constants (pKa) of 4-(2-Pyridylazo)resorcinol (PAR)

Executive Summary

4-(2-Pyridylazo)resorcinol (PAR) is a highly sensitive, terdentate metallochromic indicator and chelating agent widely utilized in the quantitative determination of over 50 transition metals. The efficacy of PAR in complexometric titrations, liquid chromatography, and spectrophotometric assays is strictly governed by its protonation state, which dictates both its solubility and metal-binding affinity. This whitepaper provides an in-depth analysis of the acid dissociation constants (

Structural Chemistry and Mechanistic Basis of Protonation

PAR (

The causality behind the stepwise deprotonation is rooted in the molecule's electronic distribution and intramolecular forces:

-

(Pyridinium Nitrogen): In highly acidic media, the pyridine nitrogen is protonated (

-

(para-Hydroxyl Group): The neutral

-

(ortho-Hydroxyl Group): The final deprotonation requires highly alkaline conditions. The ortho-hydroxyl proton is tightly sequestered by a strong intramolecular hydrogen bond with the adjacent azo nitrogen (

Protonation sequence and dominant species of 4-(2-pyridylazo)resorcinol across the pH scale.

Table 1: Summary of PAR Acid Dissociation Constants at 25°C ( M)

| Equilibrium Reaction | Literature | Deprotonation Site | Structural Rationale |

| 3.1 | Pyridinium Nitrogen | Electron-withdrawing azo group destabilizes the cation. | |

| 5.6 | para-Hydroxyl | Resonance stabilization of the phenoxide ion. | |

| 11.9 | ortho-Hydroxyl | Strong intramolecular H-bonding with the azo nitrogen. |

Experimental Methodology: Second-Order Global Analysis

Traditional potentiometric titrations often fail to accurately resolve the

Because the absorption spectra of

Step-by-Step Self-Validating Protocol

-

Step 1: Isothermal Solution Preparation Prepare a

M stock solution of PAR. Dilute in an aqueous matrix containing -

Step 2: Anaerobic Titration Setup Transfer the solution to a titration vessel thermostated exactly at

[2]. Purge the system continuously with high-purity -

Step 3: Multiwavelength Spectral Acquisition Using standardized

and -

Step 4: Matrix Construction and SVD Compile the data into a matrix (

) where rows are pH values and columns are wavelengths. Process the matrix using MATLAB-based global analysis[1]. -

Step 5: Self-Validation (Isosbestic Verification) Plot the raw spectra and verify the presence of sharp isosbestic points. Validation Logic: A true isosbestic point proves that only two absorbing species are in equilibrium. If the isosbestic point drifts, it indicates either a failure to reach thermodynamic equilibrium, degradation of the PAR molecule, or the presence of a third, unaccounted species.

Workflow for second-order global analysis of spectrophotometric titration data to determine pKa.

Environmental Impacts on pKa: Solvents and Micelles

The

Solvatochromic Effects:

When PAR is dissolved in binary mixtures of water and non-aqueous solvents (e.g., methanol, dioxane, or acetonitrile), the

Micellar Environments:

In drug development and extraction assays, surfactants are often used. The introduction of anionic micelles (like SDS) or non-ionic micelles (like Triton X-100) alters the apparent

Conclusion

The accurate determination of the acid dissociation constants of 4-(2-pyridylazo)resorcinol is foundational for its application in analytical chemistry and complexometry. The three distinct

References

-

Ghasemi, J., Niazi, A., & Maeder, M. (2007). "Spectrophotometric studies on the protonation and nickel complexation equilibria of 4-(2-pyridylazo) resorcinol using global analysis in aqueous solution." Journal of the Brazilian Chemical Society. URL: [Link]

-

Rossi, A. V., & Neves, E. A. (2003). "About the kinetics and mechanism of the reactions of 4-(2-pyridylazo)-resorcinol, with Zn2+, Cu2+ and Zn2++Cu2+ equimolar mixtures." Eclética Química. URL: [Link]

-

Ghasemi, J. B., & Mandoumi, N. (2008). "Investigation of a linear solvation free energy relationship between pKas of PAR and solvatochromic parameters of binary mixture of water-nonaqueous solvents." Trade Science Inc. (TSI) Journals. URL: [Link]

Sources

The Coordination Dynamics of 4-(2-Pyridylazo)resorcinol (PAR): A Technical Guide to Free Acid vs. Monosodium Salt Applications

Executive Summary

4-(2-Pyridylazo)resorcinol (PAR) is a premier metallochromic indicator and chromogenic chelator utilized extensively in analytical chemistry and drug development for the spectrophotometric determination of transition metals. While the core chelating moiety remains identical, the choice between its Free Acid and Monosodium Salt forms is not merely a matter of convenience; it fundamentally alters the thermodynamic landscape of the assay. This guide provides an authoritative framework for researchers to select the correct molecular form based on solubility kinetics, phase partitioning requirements, and ionic interference profiles.

Physicochemical Profiling & Quantitative Data

The structural state of PAR dictates its behavior in solution. The free acid features fully protonated resorcinol hydroxyl groups, whereas the monosodium salt is pre-deprotonated at the highly acidic para-hydroxyl position.

Table 1: Comparative Physicochemical Properties of PAR Forms

| Property | PAR Free Acid | PAR Monosodium Salt (Monohydrate) |

| CAS Number | 1141-59-9 | 16593-81-0 |

| Molecular Formula | ||

| Molecular Weight | 215.21 g/mol | 255.20 g/mol (237.19 g/mol anhydrous) |

| Aqueous Solubility | Poor (Requires alkaline pH) | High (~38 g/L at 20 °C) |

| Organic Solubility | Soluble in DMSO, slightly in EtOH | Insoluble in non-polar organics |

| Primary Use Case | Solvent extractions, | Aqueous complexometric titrations |

Data synthesized from 1[1] and2[2].

Mechanistic Causality: Why the Molecular Form Matters

Solubility and Deprotonation Kinetics

The free acid of PAR (

Phase Partitioning in Liquid-Liquid Extractions

In extractive-spectrophotometric workflows, the free acid is strictly required. The absence of a highly hydrated sodium counter-ion allows the uncharged PAR molecule to form stable, hydrophobic ternary ion-association complexes with transition metals and bulky organic cations. This facilitates seamless phase transfer into organic solvents like chloroform or dichloroethane, which is impossible with the highly polar sodium salt (4)[4].

Counter-Ion Interference

In specialized downstream applications—such as mass spectrometry (LC-MS/ICP-MS) or cellular assays involving sodium-sensitive ion channels—the introduction of exogenous

Workflow Decision Matrix

Decision matrix for selecting PAR Free Acid vs. Monosodium Salt based on assay conditions.

Self-Validating Experimental Protocols

Protocol A: Aqueous Zinc-Release Assay (Using PAR Monosodium Salt)

Context: Quantifying the rate of

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve PAR Monosodium Salt Hydrate in 50 mM Tris (pH 7.4) to create a 100 µM working solution.

-

Protein Incubation: Incubate the zinc-binding protein (e.g., 10 µM) with an oxidative stressor (e.g., 4 mM

) or a reducing agent (e.g., 2 mM Dithiothreitol, DTT) for 20 minutes at room temperature to force -

Complexation: Add the 100 µM PAR solution to the reaction mixture and incubate for an additional 5 minutes. Two molecules of PAR will bind one molecule of free zinc to form a

complex. -

Spectrophotometric Measurement: Measure the absorbance at 490–494 nm.

-

Self-Validation Step: Run a parallel standard curve titrating 0–40 µM

into 50 µM PAR. The system is validated if the relationship is linear and yields a molar absorptivity (

Protocol B: Ternary Ion-Association Solvent Extraction (Using PAR Free Acid)

Context: Spectrophotometric determination of trace Gallium(III) via liquid-liquid extraction (4)[4].

Causality: The free acid is utilized because successful extraction relies on the formation of a highly hydrophobic ternary complex:

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve PAR Free Acid in a minimal volume of ethanol to create a

stock. Prepare a -

Aqueous Complexation: In a separatory funnel, combine the aqueous

sample, the PAR stock, and the Nitron solution. Buffer the mixture to pH 6.87. -

Phase Partitioning: Add an equal volume of chloroform (

). Agitate vigorously for 10 minutes to drive the liquid-liquid extraction. -

Separation & Measurement: Allow the phases to separate. Collect the lower organic (chloroform) layer and measure the absorbance at 510 nm against a reagent blank.

-

Self-Validation Step: A properly executed extraction will obey Beer's law up to 0.8 µg/cm³ of Ga(III) and exhibit an apparent molar absorptivity of

(4)[4]. A spike-recovery test yielding >95% validates the phase-transfer efficiency.

References

-

PubChem : 4-(2-Pyridylazo)resorcinol | C11H9N3O2 | CID 65069. National Center for Biotechnology Information. 1

-

Sigma-Aldrich : 4-(2-Pyridylazo)resorcinol monosodium salt monohydrate. 2

-

BOC Sciences : CAS 1141-59-9 (4-(2-Pyridylazo)resorcinol).

-

Sigma-Aldrich : 4-(2-Pyridylazo)resorcinol monosodium salt hydrate PAR 16593-81-0.

-

SRCE (Croatian Web Archive) : Spectrophotometric Determination of Gallium(III) with 4-(2-Pyridylazo)-resorcinol and Nitron.4

-

ASM Journals (mSphere) : Enterotoxigenic Escherichia coli Heat-Stable Toxin Increases the Rate of Zinc Release from Metallothionein.5

-

PMC (National Institutes of Health) : Zinc Binding to S100B Affords Regulation of Trace Metal Homeostasis and Excitotoxicity in the Brain. 6

Sources

- 1. 4-(2-Pyridylazo)resorcinol | C11H9N3O2 | CID 65069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-Pyridylazo)resorcinol monosodium salt monohydrate metal indicator Reag. Ph Eur 16593-81-0 [sigmaaldrich.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. journals.asm.org [journals.asm.org]

- 6. Zinc Binding to S100B Affords Regulation of Trace Metal Homeostasis and Excitotoxicity in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solid-Phase Extraction of Trace Heavy Metals Using PAR-Modified Polymeric Resins

Executive Summary & Mechanistic Principles

The accurate quantification of trace heavy metals (e.g., Co, Ni, Cu, Pb) in complex environmental and biological matrices requires rigorous sample pretreatment. Direct analysis via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Flame Atomic Absorption Spectrometry (FAAS) is often hindered by low analyte concentrations and severe matrix interferences. Solid-phase extraction (SPE) utilizing chelating resins has emerged as the gold standard to overcome these limitations, providing massive preconcentration factors and exceptional matrix elimination[1].

4-(2-Pyridylazo)resorcinol (PAR) is a highly versatile, tridentate chelating agent. When immobilized onto solid supports—such as Amberlite XAD-4, Duolite XAD-761, or nanostructured alumina—PAR forms highly stable, specific coordination complexes with transition metals.

The Causality of Chelation: PAR coordinates metal ions via its pyridyl nitrogen, azo nitrogen, and ortho-hydroxyl oxygen. The thermodynamic stability of these complexes is strictly pH-dependent. At highly acidic conditions (pH < 4), the functional groups of PAR are protonated, which electrostatically repels metal cations and prevents coordination. Conversely, at highly alkaline conditions (pH > 8), transition metals tend to hydrolyze and precipitate as insoluble hydroxides, reducing their availability. Therefore, buffering the sample to pH 5.0–7.5 ensures that PAR is optimally deprotonated for tridentate coordination while maintaining the solubility of the target metals[2].

Sorbent Functionalization Strategies

Immobilizing PAR onto a solid matrix bypasses the solubility issues of free PAR in aqueous media and allows for the creation of reusable SPE cartridges. Two primary strategies dictate the functionalization process:

-

Covalent Grafting (Aryldiazonium Chemistry): Covalent immobilization prevents the leaching of the chelating agent during harsh acidic elution, ensuring multi-cycle reusability. For example,1 by anchoring 4-nitrobenzenediazonium tetrafluoroborate (NBDT), reducing the nitro groups to anilines, and performing diazo coupling with PAR[3]. This yields a highly stable resin capable of surviving >30 extraction/regeneration cycles without a significant drop in sorption capacity[1].

-

Physical Impregnation / Micellar Coating: For rapid preparation, PAR can be physically adsorbed onto resins like 2[2] or4[4]. The hydrophobic backbone of the resin or the surfactant hemimicelles traps the PAR molecules via electrostatic and hydrophobic interactions.

Synthesis pathway for covalently grafting PAR onto Amberlite XAD-4 via aryldiazonium chemistry.

Quantitative Performance Data

The choice of base material and functionalization method directly impacts the sorption capacity and optimal extraction conditions.

| Sorbent Material | Modification Method | Target Metal(s) | Sorption Capacity | Optimum pH | Eluent |

| Amberlite XAD-4 | Covalent (Aryldiazonium) | Co(II), Ni(II), Cu(II) | 0.152 - 0.172 mM/g | 2.0 - 10.0 (Opt. ~6) | 1.5 M HNO₃ |

| Duolite XAD-761 | Physical Impregnation | Co(II) | 8.6 mg/g | 5.0 - 7.5 | Ethanol (4 mL) |

| Nano-γ-Alumina | SDS-PAR Micellar Coating | Cu(II) | High Surface Area | 4.0 | 1.0 M HNO₃ |

Experimental Protocols

Protocol A: Covalent Synthesis of PAR-XAD-4 Sorbent

This protocol establishes a self-validating, highly stable covalent linkage preventing ligand loss.

-

Nitration: Disperse 5.0 g of Amberlite XAD-4 resin in an aqueous solution containing 4-nitrobenzenediazonium tetrafluoroborate (NBDT). Add hypophosphorous acid as a reducing catalyst to introduce aryl nitro groups onto the polymeric surface[3].

-

Reduction: Reduce the anchored nitro groups to aniline functionalities using a standard reducing agent (e.g., SnCl₂/HCl) at elevated temperatures, followed by extensive washing with deionized water[3].

-

Diazo Coupling: React the aniline-functionalized resin with sodium nitrite and HCl at 0–5°C to form the diazonium salt. Immediately transfer the resin into an alkaline solution of PAR to execute the diazo coupling[3].

-

Purification: Wash the synthesized XAD-4-PAR resin extensively with water, ethanol, and 1.5 M HNO₃ to remove any unreacted or physically adsorbed PAR, ensuring only covalently bound chelators remain[1].

Protocol B: Solid-Phase Extraction Workflow for Trace Metals

This workflow is designed to maximize the preconcentration factor while eliminating matrix interferences.

Step-by-step solid-phase extraction workflow for trace metals using PAR-modified resins.

-

Column Packing: Pack 0.1 g of dry PAR-modified resin into a standard empty SPE cartridge. Secure the resin bed with polyethylene frits at both ends.

-

Conditioning: Pass 5–10 mL of 0.2 M ammonium acetate buffer (pH 5.0–7.5) through the cartridge. Causality: This equilibrates the active sites and ensures the PAR hydroxyl groups are in the correct deprotonation state for binding.

-

Sample Loading: Pass the aqueous sample (e.g., 50–100 mL of groundwater) through the cartridge at a controlled flow rate of 2.0 mL/min. Causality: Slower flow rates enhance mass transfer into the resin pores, ensuring quantitative chelation of trace metals.

-

Washing: Rinse the cartridge with 5 mL of the conditioning buffer. Causality: This elutes weakly retained, non-target matrix components (e.g., Na⁺, Ca²⁺, Mg²⁺) which do not form stable complexes with PAR at this pH, thereby eliminating matrix suppression during detection.

-

Elution: Elute the chelated heavy metals using 2–5 mL of 1.5 M HNO₃ (or ethanol for physically adsorbed PAR). Causality: The high concentration of protons aggressively protonates the PAR functional groups, breaking the coordination bonds and releasing the metals into a highly concentrated eluate[1].

-

Quantification: Analyze the eluate using FAAS or ICP-MS[3].

Analytical Validation & Quality Control (E-E-A-T)

To ensure trustworthiness, every SPE protocol must operate as a self-validating system:

-

Method Blanks: Must be processed identically to samples to monitor for PAR leaching or trace metal contamination originating from the buffer salts.

-

Spike-Recovery: Pre-extraction spiking of known metal concentrations into the sample matrix verifies that matrix effects are fully mitigated. Acceptable recovery is strictly 95–105%.

-

Certified Reference Materials (CRMs): Validation using standard matrices (e.g., NIST 1573a Tomato Leaves) is mandatory to ensure the absolute accuracy of the preconcentration and quantification steps[2].

References

- Title: Amberlite XAD-4 Functionalized with 4-(2-Pyridylazo)

- Title: Solid Phase Extraction Method for the Determination of Cobalt in Water Samples on Duolite XAD-761 Resin Using 4-(2-Pyridylazo)

- Title: Use of Modified Nano Sorbent Materials for Extraction and Determination of Trace Amounts of Copper Ions in Food and Natural Water Samples Source: Science Alert URL

Sources

Trace analysis of Vanadium in environmental water samples using PAR

Title: High-Resolution Trace Analysis of Vanadium in Environmental Water Samples Using PAR: A Comprehensive Methodological Guide

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Document Type: Application Note & Validated Protocol

Introduction & Mechanistic Principles

The quantification of trace vanadium in environmental water samples is critical due to its dual nature as both an essential micronutrient and a potential environmental toxin at elevated concentrations. While advanced techniques like ICP-MS offer high sensitivity, extractive-spectrophotometry using 4-(2-pyridylazo)resorcinol (PAR) remains a robust, highly accessible, and field-adaptable methodology when coupled with strategic chemical masking and ternary complexation[1].

As a metallochromic indicator, PAR forms highly colored, water-soluble chelates with a wide array of transition metals. This promiscuity inherently limits its direct selectivity. To engineer a self-validating and highly specific assay for Vanadium(V), we must manipulate the thermodynamic stabilities of competing metal-ligand complexes.

The Causality of the Chemical System:

-

Selective Masking (CDTA & NH₄F): By introducing 1,2-Diaminocyclohexanetetraacetic acid (CDTA), we kinetically and thermodynamically lock interfering divalent and trivalent cations (e.g., Fe³⁺, Cu²⁺, Co²⁺, Ni²⁺) into colorless complexes. CDTA is chosen over EDTA because its rigid cyclohexane ring provides superior steric hindrance, preventing PAR from displacing the chelated interferents[2]. The addition of ammonium fluoride (NH₄F) specifically masks aluminum and titanium, which are ubiquitous in environmental water matrices[1].

-

Ternary Ion-Association: Vanadium(V) reacts with PAR to form an anionic chelate,

. To extract this into an organic phase for pre-concentration and signal amplification, a bulky organic cation—such as Tetrazolium Violet (TV) or Thiazolyl Blue (MTT)—is introduced. This forms a neutral, highly lipophilic ternary ion-associated complex ( -

Speciation Control: PAR reacts exclusively with V(V) under these masked conditions. V(IV) is effectively masked by the system. Therefore, by selectively oxidizing V(IV) to V(V) using sodium bromate (NaBrO₃), researchers can perform precise speciation analysis (V(V) vs. Total Vanadium)[1].

Analytical Workflow & Process Visualization

The following diagram illustrates the logical progression of the sample preparation, speciation control, and extractive-spectrophotometric measurement.

Workflow for the trace speciation and extraction of Vanadium using PAR and ternary complexation.

Quantitative Data & Methodological Parameters

To aid in experimental design, the following tables summarize the analytical figures of merit and the established tolerance limits for common environmental interferents.

Table 1: Analytical Figures of Merit for V(V)-PAR Systems

| Parameter | Direct Aqueous System (CDTA only) | Extractive System (PAR + MTT + CHCl₃) |

| Optimal pH | 5.7 – 7.1 | 4.5 – 5.5 |

| Wavelength ( | 545 nm | 560 nm |

| Molar Absorptivity ( | ||

| Linear Range (Beer's Law) | Up to 0.8 µg/mL | Up to 1.5 µg/mL |

| Limit of Detection (LOD) | ||

| Primary Advantage | Rapid, no organic solvents required | High sensitivity, matrix isolation |

Table 2: Interference Tolerance Limits (Extractive System)

Note: Tolerance is defined as the maximum fold-excess of the foreign ion that causes an error of less than

| Interfering Ion | Masking Agent Responsible | Tolerable Fold-Excess |

| Na⁺, K⁺, Ca²⁺, Mg²⁺ | None required (Non-reactive) | > 5000x |

| Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺ | CDTA | 1000x |

| Al³⁺, Ti⁴⁺ | NH₄F | 500x |

| V(IV) | CDTA / Kinetic inertness | 40x (Without oxidation) |

Validated Experimental Protocols

The following protocol details the Extractive-Spectrophotometric Determination of Vanadium, optimized for complex environmental water matrices (e.g., river water, industrial runoff)[1][3].

Reagent Preparation

Ensure all water used is ultra-pure (18.2 MΩ·cm).

-

PAR Solution (

): Dissolve 0.051 g of 4-(2-pyridylazo)resorcinol disodium salt in 100 mL of water. -

MTT Solution (

): Dissolve 0.124 g of Thiazolyl Blue (MTT) in 100 mL of water. -

CDTA Solution (

): Add 21.65 g of CDTA to a hot solution containing 7.5 g of KOH in ~50 mL of water. Cool, transfer to a 500 mL volumetric flask, and dilute to the mark. Critical Insight: Allow this solution to equilibrate for at least 48 hours to ensure complete dissolution and stabilization of the bulky chelator. -

Acetate Buffer (pH 5.5): Mix 0.1 M Acetic Acid and 0.1 M Sodium Acetate until pH 5.5 is achieved.

-

Oxidizing Agent (

NaBrO₃): Dissolve 2.26 g of Sodium Bromate in 100 mL of water.

Step-by-Step Assay Workflow

Step 1: Sample Pre-treatment Filter the environmental water sample through a 0.45 µm membrane filter to remove suspended particulate matter. If storing the sample, acidify to pH < 2 with HNO₃, but neutralize with dilute NaOH immediately prior to analysis.

Step 2: Speciation Aliquoting Transfer two identical aliquots (containing 2.0 – 15.0 µg of Vanadium) into separate 125-mL separatory funnels.

-

Funnel A (Total Vanadium): Add 1.0 mL of

NaBrO₃. Allow to incubate for 10 minutes at room temperature to fully oxidize V(IV) to V(V). -

Funnel B (V(V) Only): Do not add the oxidizing agent.

Step 3: Sequential Masking (Order of Addition is Critical)

To each funnel, add 2.0 mL of

Step 4: Chromogenic Complexation

Add 1.0 mL of the PAR solution, followed immediately by 3.0 mL of the MTT solution. Dilute the aqueous phase to exactly 20.0 mL with ultra-pure water. Allow the mixture to stand for 5 minutes to ensure complete formation of the ternary

Step 5: Liquid-Liquid Extraction Add exactly 10.0 mL of analytical-grade chloroform to the separatory funnel. Shake vigorously for 2 minutes. Allow the phases to separate completely (approximately 5 minutes). The organic (bottom) layer will turn a deep violet/red color if Vanadium is present.

Step 6: Spectrophotometric Measurement Drain a portion of the organic layer through a phase-separator filter paper (to remove trace water droplets) directly into a 1-cm path-length quartz cuvette. Measure the absorbance at 560 nm against a reagent blank prepared following the exact same steps using ultra-pure water instead of the sample[3].

Step 7: Data Calculation Calculate the V(V) concentration in Funnel B using a pre-established calibration curve. Calculate the Total Vanadium from Funnel A.

-

V(IV) Concentration = [Total Vanadium] - [V(V)]

Expert Insights & Troubleshooting

-

pH Drift During Extraction: The extraction efficiency of the ternary complex drops precipitously outside the pH 4.5–6.5 window. If analyzing highly alkaline or acidic industrial effluents, pre-neutralize the sample before Step 3. The acetate buffer capacity may be overwhelmed by extreme sample matrices.

-

Fluoride Interference: While NH₄F is necessary to mask Al³⁺, an excessive amount (> 5 mL of 3.5 M solution) will begin to competitively bind Vanadium, reducing the sensitivity of the PAR complexation[1]. Strictly adhere to the 3.0 mL addition.

-

Phase Emulsions: Environmental samples with high dissolved organic carbon (DOC) or surfactants may form emulsions during the chloroform extraction. If an emulsion persists, centrifuge the extracted organic phase at 3000 rpm for 3 minutes to force phase separation.

References

- Gavazov, K., Lekova, V., Patronov, G., & Turkyilmaz, M. (2006). Extractive-Spectrophotometric Determination of Vanadium(IV/V) in Catalysts Using 4-(2-Pyridylazo)-resorcinol and Tetrazolium Violet. University of Warsaw.

- Yotsuyanagi, T., et al. Spectrophotometric Study of a Vanadium (V)-4-(2-pyridylazo)-resorcinol-CDTA System : Application for the Determination of Vanadium. SciSpace.

- Gavazov, K., et al. (2006). A Ternary Complex of Vanadium(V) with 4-(2-Pyridylazo)- resorcinol and Thiazolyl Blue and its Application. Acta Chimica Slovenica, 53, 506–511.

Sources

HPLC method development using PAR as a pre-column derivatizing agent

[label="Metal-PAR Complex (ML₂²⁻)", fillcolor="#FBBC05",

Mechanistic pathway of PAR pre-column derivatization and ion-pair formation for RP-HPLC.

Method Development Framework

pH Optimization (The Critical Variable)

The stability of the metal-PAR complex is entirely dependent on the pH of the derivatization buffer. If the pH is too low, PAR remains fully protonated, preventing coordination. If the pH is too high, metal hydroxides precipitate, outcompeting the PAR ligand. An acetate or phosphate buffer maintained strictly between pH 5.5 and 7.0 provides the optimal thermodynamic environment for simultaneous multi-metal extraction[1].

Kinetic Considerations

While

Quantitative Performance Data

The table below summarizes the optimized parameters and expected performance metrics for common transition metals using the PAR-HPLC method.

| Target Metal Ion | Optimal Derivatization pH | Complex Stoichiometry (M:L) | UV-Vis Absorption Max (λ max) | Estimated LOD (ppb) |

| Iron (Fe²⁺/Fe³⁺) | 5.0 - 6.5 | 1:2 | 530 nm | 0.5 |

| Cobalt (Co²⁺/Co³⁺) | 6.0 - 7.5 | 1:2 | 510 nm | 0.2 |

| Nickel (Ni²⁺) | 5.5 - 7.0 | 1:2 | 520 nm | 0.4 |

| Copper (Cu²⁺) | 4.0 - 7.0 | 1:1 / 1:2 | 515 nm | 0.3 |

| Zinc (Zn²⁺) | 6.5 - 8.0 | 1:2 | 500 nm | 0.6 |

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . At each critical juncture, a validation checkpoint is embedded to ensure that subsequent steps are not compromised by upstream errors.

Reagent Preparation

Note: Use only ultrapure HPLC-grade water (18.2 MΩ·cm) and metal-free (PEEK) spatulas to avoid background contamination.

-

PAR Derivatizing Solution (1.0 mM): Dissolve 21.5 mg of 4-(2-Pyridylazo)resorcinol monosodium salt hydrate[2] in 100 mL of a 50:50 (v/v) Methanol/Water mixture. Store in an amber bottle at 4°C (stable for 1 week).

-

Derivatization Buffer (pH 6.0): Prepare a 0.1 M Sodium Acetate/Acetic Acid buffer. Adjust precisely to pH 6.0 using a calibrated pH meter.

-

Mobile Phase:

-

Solvent A: 10 mM Acetate buffer (pH 6.0) containing 5 mM Tetrabutylammonium bromide (TBAB).

-

Solvent B: 100% HPLC-grade Acetonitrile.

-

Pre-Column Derivatization Workflow

Step-by-step workflow for pre-column derivatization of trace metals using PAR.

Step-by-Step Execution:

-

Aliquot: Transfer 1.0 mL of the aqueous sample (or digested matrix) into a 5.0 mL metal-free microcentrifuge tube.

-

Buffer: Add 1.0 mL of the Derivatization Buffer (pH 6.0).

-

Self-Validation Checkpoint 1: Spot-check the mixture on pH paper. It must read ~6.0. If the sample matrix is highly acidic (e.g., post-nitric acid digestion), neutralize with dilute NaOH prior to buffer addition.

-

-

Derivatize: Add 0.5 mL of the 1.0 mM PAR solution. Vortex for 10 seconds. The solution should turn a distinct orange/red hue depending on metal concentration.

-

Incubate: Place the vial in a heating block at 90°C for 15 minutes to ensure complete complexation of kinetically slow metals. Allow to cool to room temperature.

-

Filter: Pass the derivatized sample through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

-

Self-Validation Checkpoint 2: Run a "Reagent Blank" (Water + Buffer + PAR). The blank chromatogram must show the unreacted PAR peak but a flat baseline in the metal-complex elution window.

-

HPLC Instrument Conditions

-

Column: C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

System: PEEK tubing is highly recommended over stainless steel to prevent artifactual iron/nickel peaks.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV-Vis/DAD set to 520 nm (optimal compromise wavelength for multi-metal analysis).

-

Gradient Program:

-

0 - 5 min: 30% Solvent B (Isocratic hold to elute unreacted PAR and highly polar matrix components).

-

5 - 15 min: Linear ramp to 60% Solvent B (Elutes

, -

15 - 20 min: Hold at 60% Solvent B.

-

20 - 25 min: Return to 30% Solvent B and re-equilibrate.

-

Troubleshooting & Peak Integrity

-

Split Peaks or Tailing: Usually indicates incomplete ion-pairing. Action: Verify the concentration of TBAB in the mobile phase. Ensure the mobile phase pH matches the derivatization pH (pH 6.0) to maintain the anionic state of the complex[3].

-

Massive Peak at

: Indicates that the metal-PAR complex did not form, or the complex dissociated on-column. Action: Check the pH of the derivatization mixture. If the pH drops below 4.5, the complexes will fall apart. -

Ghost Peaks: Unexplained peaks eluting in the metal window are almost always due to contaminated reagents or stainless-steel HPLC components leaching ions into the mobile phase. Action: Passivate the HPLC system with 20% Nitric Acid (off-column) and switch to high-purity reagents.

References

- Precolumn chelation with 4-(2-pyridylazo)

- A Comparative Study of Ion-Exchange and Ion-Pair Reversed-Phase Liquid Chromatography of Metal 4-(2-Pyridylazo)Resorcinol Complexes as Methods of Trace Metal Analysis Researcher.life

- 4-(2-Pyridylazo)

Sources

Application Notes and Protocols for the Spectrophotometric Determination of Palladium and Platinum using Sodium 4-(2-pyridylazo)resorcinol

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the simultaneous spectrophotometric determination of Palladium (Pd) and Platinum (Pt) using Sodium 4-(2-pyridylazo)resorcinol (PAR). The protocols outlined herein are designed to be a robust starting point, grounded in established analytical principles, and adaptable to specific laboratory and sample requirements.

Introduction: The Significance of Palladium and Platinum Analysis

Palladium and Platinum are precious metals with critical applications across various scientific and industrial domains. In the pharmaceutical industry, they are integral to the synthesis of active pharmaceutical ingredients (APIs) as catalysts in cross-coupling reactions. Their potential presence as impurities in final drug products necessitates sensitive and accurate quantification to ensure patient safety and comply with regulatory standards. In environmental science and materials research, monitoring the levels of these elements is crucial for understanding their environmental impact and for quality control in alloy manufacturing.

Spectrophotometry offers a cost-effective, rapid, and widely accessible analytical technique for the quantification of these metal ions. The method's simplicity and reliability make it an attractive alternative to more complex techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry, especially for routine analysis.

Principle of the Method: The Role of 4-(2-pyridylazo)resorcinol (PAR)

The foundation of this analytical method lies in the reaction between the metal ions, Palladium(II) and Platinum(II), and the chromogenic chelating agent, Sodium 4-(2-pyridylazo)resorcinol (PAR). PAR is a highly sensitive and versatile reagent that forms stable, colored complexes with a multitude of metal ions. The selectivity of the reaction can be significantly enhanced by controlling the pH of the medium.

In an appropriate buffer solution, Pd(II) and Pt(II) ions react with the PAR ligand to form intensely colored, water-soluble complexes. The general reaction can be depicted as follows:

Caption: Chelation reaction of metal ions with PAR.

The intensity of the color produced is directly proportional to the concentration of the metal ion in the solution, a principle governed by the Beer-Lambert Law. By measuring the absorbance of the solution at the wavelength of maximum absorption (λmax) for each complex, the concentration of Palladium and Platinum can be determined. For the simultaneous determination of both metals, measurements are taken at the λmax of each complex, and the concentrations are calculated by solving a set of simultaneous equations, a method applicable when the absorption spectra of the complexes overlap.

Experimental Protocols

Reagents and Solutions

-

Palladium(II) Standard Stock Solution (1000 µg/mL): Accurately weigh 0.2672 g of Palladium(II) chloride (PdCl₂) and dissolve it in a minimal amount of concentrated hydrochloric acid.[1] Dilute to 100 mL with deionized water in a volumetric flask.

-

Platinum(II) Standard Stock Solution (1000 µg/mL): Prepare by dissolving an appropriate amount of a standard platinum salt (e.g., H₂PtCl₆) in deionized water. Standardization of this solution against a primary standard is recommended.

-

Working Standard Solutions (10 µg/mL): Prepare by appropriate dilution of the stock solutions with deionized water. These solutions should be prepared fresh daily.

-

Sodium 4-(2-pyridylazo)resorcinol (PAR) Solution (0.1% w/v): Dissolve 0.1 g of the monosodium salt of PAR in 100 mL of deionized water.

-

Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate) to control the pH of the reaction mixture. The optimal pH for complex formation should be determined experimentally but is anticipated to be in the slightly acidic to neutral range.

-

Masking Agents (as required): Solutions of reagents like EDTA, fluoride, or tartrate may be necessary to mitigate interference from other metal ions.[2]

Apparatus

-

A high-quality UV-Visible Spectrophotometer with a 1 cm path length quartz cuvette.

-

Calibrated glassware (volumetric flasks, pipettes).

-

A pH meter for accurate adjustment of solution pH.

Protocol for Simultaneous Determination of Palladium and Platinum

-

Optimization of Reaction Conditions:

-

Effect of pH: In separate experiments for Pd(II) and Pt(II), vary the pH of the solution (e.g., from 3 to 8) using appropriate buffers. Add a fixed amount of the respective metal standard solution and the PAR solution. Measure the absorbance at the apparent λmax to determine the optimal pH for maximum color development for each complex.

-

Effect of PAR Concentration: At the optimal pH for each metal, vary the concentration of the PAR solution to determine the amount required for complete complex formation.

-

Stability of Complexes: Monitor the absorbance of the formed complexes over time to ascertain their stability.

-

-

Determination of Absorptivity Coefficients:

-

Prepare a series of standard solutions of Pd(II) at its optimal pH and PAR concentration. Measure the absorbance at the λmax of the Pd-PAR complex (λ₁) and the λmax of the Pt-PAR complex (λ₂).

-

Similarly, prepare a series of standard solutions of Pt(II) at its optimal pH and PAR concentration. Measure the absorbance at λ₁ and λ₂.

-

Calculate the molar absorptivity (ε) or specific absorptivity (a) for each metal complex at both wavelengths.

-

-

Analysis of a Sample Mixture:

-

Take an aliquot of the sample solution containing both Pd(II) and Pt(II) in a volumetric flask.

-

Add the necessary buffer to adjust the pH to a value that allows for the formation of both complexes (a compromise pH may be necessary if the optima differ significantly).

-

Add the optimized amount of PAR solution.

-

Dilute to the mark with deionized water and allow for color development.

-

Measure the absorbance of the solution at λ₁ and λ₂.

-

-

Calculation of Concentrations: The concentrations of Pd(II) (C_Pd) and Pt(II) (C_Pt) in the sample can be calculated using the following simultaneous equations derived from the Beer-Lambert Law:

A₁ = ε_Pd,λ₁ * b * C_Pd + ε_Pt,λ₁ * b * C_Pt A₂ = ε_Pd,λ₂ * b * C_Pd + ε_Pt,λ₂ * b * C_Pt

Where:

-

A₁ and A₂ are the absorbances of the sample at λ₁ and λ₂.

-

ε_Pd,λ₁ and ε_Pd,λ₂ are the molar absorptivities of the Pd-PAR complex at λ₁ and λ₂.

-

ε_Pt,λ₁ and ε_Pt,λ₂ are the molar absorptivities of the Pt-PAR complex at λ₁ and λ₂.

-

b is the path length of the cuvette (typically 1 cm).

-

Method Validation and Trustworthiness

To ensure the reliability of the developed method, a thorough validation process is essential. This establishes a self-validating system where the protocol's performance is well-characterized.

Caption: Workflow for the validation of the analytical method.

-

Linearity and Range: Construct calibration curves for both Pd(II) and Pt(II) by plotting absorbance versus concentration over a defined range. The linearity should be evaluated by the correlation coefficient (r²), which should ideally be >0.999.

-

Accuracy: Accuracy should be assessed by the recovery of known amounts of Pd and Pt spiked into a sample matrix. The recovery should typically be within 98-102%.

-

Precision: Evaluate the precision of the method by performing replicate analyses of a standard solution. The relative standard deviation (RSD) should be less than 2%.[3]

-

Selectivity and Specificity (Interference Studies): The effect of common co-existing ions should be investigated. Potential interfering ions include other platinum group metals (Rh, Ru, Ir, Os), as well as base metals (Cu, Ni, Fe, Co). The tolerance limit for each potential interferent should be determined. The use of masking agents like EDTA or fluoride can help to eliminate or minimize these interferences.[2][4]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters should be determined based on the standard deviation of the blank or the standard deviation of the regression line of the calibration curve.

Data Presentation

Table 1: Optimal Experimental Conditions (Hypothetical Example)

| Parameter | Palladium (Pd) | Platinum (Pt) |

| pH | 4.5 ± 0.2 | 5.0 ± 0.2 |

| λmax | λ₁ (e.g., 520 nm) | λ₂ (e.g., 580 nm) |

| PAR Concentration | 0.05% (w/v) | 0.05% (w/v) |

| Color Development Time | 15 minutes | 30 minutes |

| Complex Stability | > 2 hours | > 4 hours |

Table 2: Analytical Performance Characteristics (Hypothetical Example)

| Parameter | Palladium (Pd) | Platinum (Pt) |

| Linear Range (µg/mL) | 0.1 - 5.0 | 0.2 - 8.0 |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | ε_Pd,λ₁ = 4.5 x 10⁴ | ε_Pt,λ₂ = 3.8 x 10⁴ |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| LOD (µg/mL) | 0.02 | 0.05 |

| LOQ (µg/mL) | 0.06 | 0.15 |

| RSD (%) | < 2.0 | < 2.0 |

| Recovery (%) | 98.5 - 101.2 | 99.0 - 101.5 |

Concluding Remarks

The spectrophotometric method using Sodium 4-(2-pyridylazo)resorcinol provides a simple, rapid, and sensitive approach for the simultaneous determination of Palladium and Platinum. The key to successful implementation lies in the careful optimization of experimental parameters and a thorough validation of the method for the specific sample matrices encountered. The protocols and guidelines presented in this document serve as a comprehensive starting point for researchers to develop and apply this valuable analytical technique in their respective fields.

References

-

Spectrophotometric Determination of Palladium & Platinum: Methods & Reagents. (n.d.). DOKUMEN.PUB. Retrieved from [Link]

-

Marczenko, Z., & Balcerzak, M. (1990). Separation and spectrophotometric determination of palladium and platinum with dithizone using and iodide medium. Analyst, 115(12), 1631-1635. Retrieved from [Link]

- G. H. Ayres, B. L. Tuffly, and J. S. Forrester. (1955). Spectrophotometric Determination of Platinum with o-Phenylenediamine. Analytical Chemistry, 27 (11), pp 1742–1745.

-

Asian Publication Corporation. (n.d.). Spectrophotometric Determination of Palladium(II) Using Thioglycollic Acid. Retrieved from [Link]

-

Ma, D., Li, Z., & Wang, L. (2009). [Simultaneous determination of platinum (IV) and palladium (II) using spectrophotometry method]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 29(10), 2812–2815. Retrieved from [Link]

-

A. K. Goswami. (2023). Spectrophotometric Determination of Palladium & Platinum: Methods & Reagents. DOKUMEN.PUB. Retrieved from [Link]

-

Al-Attas, A., & El-Azazy, M. (2011). Simultaneous Determination of Platinum and Palladium by Second Derivative Spectrophotometry Using 3-(2'-Thiazolylazo)-2, 6-Diaminopyridine as Chromophore Ligand. Analytical Letters, 44(15), 2535-2546. Retrieved from [Link]

-

Cerdà, V., & Gracia, I. (1993). Simultaneous spectrophotometric determination of metal ions with 4-(pyridyl-2-azo)resorcinol (PAR). Analytica Chimica Acta, 276(2), 375-382. Retrieved from [Link]

-

Sankara Reddy, P. B., & Brahmaji Rao, S. (1983). Spectrophotometric method for the rapid determination of microgram amounts of platinum. Analyst, 108(1288), 887-890. Retrieved from [Link]

-

Goswami, A. K., & Singh, R. (2022). AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS. Journal of the Chilean Chemical Society, 67(3). Retrieved from [Link]

-

Thompson, L. K., & Ramaswamy, B. S. (1979). A direct spectrophotometric method for the simultaneous determination of zinc and cobalt in metalloproteins using 4-(2-pyridylazo)resorcinol. Analytical Biochemistry, 98(2), 366-372. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dokumen.pub [dokumen.pub]

- 3. [Simultaneous determination of platinum (IV) and palladium (II) using spectrophotometry method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation and spectrophotometric determination of palladium and platinum with dithizone using and iodide medium - Analyst (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Spectrophotometric Assays

Topic: Eliminating Iron Interference in PAR Spectrophotometric Methods

Welcome to the Technical Support & Troubleshooting Guide for 4-(2-pyridylazo)resorcinol (PAR) spectrophotometric assays. As a highly sensitive metallochromic indicator, PAR is widely used for the quantification of transition metals like Zinc (Zn), Copper (Cu), Lead (Pb), and Gallium (Ga). However, its non-selective nature means that ubiquitous elements—specifically Iron (Fe)—can cause severe spectral interference.

This guide provides drug development professionals and analytical chemists with field-proven, mechanistically grounded strategies to eliminate iron interference and ensure self-validating analytical workflows.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does iron cause such severe interference in PAR-based assays?

A: PAR acts as a terdentate ligand, coordinating with metal ions through its hydroxyl oxygen, pyridine nitrogen, and azo group nitrogen atoms[1]. Both Fe(II) and Fe(III) form highly stable, intensely colored complexes with PAR. The Fe-PAR complexes exhibit broad absorption bands (often with maxima around 508 nm and 730 nm) that directly overlap with the

Q2: What is the most effective masking agent for Iron without suppressing my target analyte?

A: The most reliable and widely adopted masking agent for iron in PAR assays is the Fluoride ion (F⁻) , typically introduced as Sodium Fluoride (NaF) or Ammonium Fluoride (NH₄F)[1][3]. Fluoride reacts specifically with Fe(III) to form the hexafluoroferrate(III) complex,

Q3: My samples contain a mixture of Fe(II) and Fe(III). Will Fluoride still work?

A: Fluoride is highly specific to Fe(III) and is ineffective at masking Fe(II). If your matrix contains mixed oxidation states, you must first unify the iron species. The standard protocol involves adding a mild oxidant, such as 3% Hydrogen Peroxide (

Masking Agent Selection Data

To optimize your specific assay, compare the quantitative and mechanistic profiles of common iron masking agents used in PAR spectrophotometry:

| Masking Agent | Target Fe State | Mechanism of Action | Limitations & Interferences |

| Fluoride (NaF / NH₄F) | Fe(III) | Forms highly stable, colorless | Ineffective against Fe(II). Requires prior oxidation. May mask Yttrium or trace rare earths. |

| Sodium Citrate | Fe(III) / Fe(II) | Forms steric, multi-dentate chelate preventing PAR binding[2]. | Can competitively inhibit PAR binding to target analytes (like Ni or Cu) if used in large excess. |

| Pyrophosphate | Fe(III) | Forms stable | Also masks Manganese (Mn) and Indium (In)[4]. Can precipitate in highly concentrated matrices. |

| Ascorbic Acid | Fe(III) | Reduces Fe(III) to Fe(II) to prevent Fe(III)-phosphate precipitation[2]. | Fe(II) still reacts with PAR; must be paired with a secondary Fe(II)-specific masking agent. |

Logical Workflow for Iron Masking

The following diagram illustrates the decision-making process for handling iron interference based on the sample matrix.

Workflow for eliminating iron interference in PAR spectrophotometric assays.

Self-Validating Experimental Protocol: Fluoride Masking Method

This protocol is designed to quantify Zinc (Zn²⁺) using PAR in the presence of heavy Iron interference. It is structured as a self-validating system: it includes an oxidation step to ensure complete masking, and a reagent blank to baseline the optical system.

Reagents Required:

-

PAR Solution: 0.05% (w/v) 4-(2-pyridylazo)resorcinol in deionized water.

-

Oxidant: 3%

solution. -

Masking Agent: 5% (w/v) Sodium Fluoride (NaF) solution.

-

Buffer: Borate buffer (pH 9.5).

Step-by-Step Methodology:

-

Sample Aliquoting: Transfer 10.0 mL of the aqueous sample (containing the target analyte and interfering iron) into a 25 mL volumetric flask.

-

Oxidation of Iron: Add 0.5 mL of 3%

to the flask. Swirl gently and allow it to react for 2 minutes at room temperature. Mechanism: This ensures any Fe(II) present is quantitatively oxidized to Fe(III), which is strictly required for the fluoride masking to be effective[1]. -

Iron Masking: Add 2.0 mL of the 5% NaF solution. Swirl to mix. The solution should lose any yellow/brown tint associated with free Fe(III) as the colorless

complex forms[3]. -

pH Adjustment: Add 5.0 mL of Borate buffer (pH 9.5). Quality Control Check: Verify the pH using a micro-probe. PAR complexation is highly pH-dependent; deviations

pH units will alter the molar absorptivity. -

Chromogenic Reaction: Add 1.0 mL of the 0.05% PAR solution. Mix thoroughly. An orange-red color indicates the formation of the Zn-PAR complex[4].

-

Volume Adjustment: Dilute to the 25 mL mark with deionized water and let stand for 10 minutes to ensure reaction equilibrium.

-

Spectrophotometric Measurement: Measure the absorbance at 495 nm against a reagent blank.

-

Self-Validation: The reagent blank must contain the exact same volumes of

, NaF, buffer, and PAR, utilizing deionized water in place of the sample. If the blank reads an unusually high baseline absorbance, suspect iron contamination in your buffer salts.

-

References

-

Ali Z. Abu Zuhri. "PYRIDYLAZO COMPOUNDS AS ANALYTICAL REAGENTS A REVIEW". An-Najah J. Res. Available at: [Link]

-

Alexandrov, A. et al. "On the copper(II)-EDTA-par system for visual and photometric end-point detection in iron(III)-EDTA titrations". Talanta, 1976. Available at:[Link]

-

Teixeira, L.S.G. et al. "Flow-injection spectrophotometric multidetermination of metallic ions with a single reagent exploiting multicommutation". Journal of the Brazilian Chemical Society, 2000. Available at:[Link]

-

Ueda, K. et al. "SPECTROPHOTOMETRY DETERMINATION OF ZN WITH 4-(2-PYRIDYLAZO) RESORCINOL". Japan Analyst, 1970. Available at:[Link]

Sources

Effect of temperature on the color development of PAR-metal complexes

Welcome to the Technical Support Center for colorimetric assays utilizing 4-(2-pyridylazo)resorcinol (PAR). PAR is a highly sensitive metallochromic indicator used extensively in drug development and analytical chemistry to quantify transition metals[1]. However, the color development of PAR-metal complexes is highly sensitive to thermal conditions.

This guide is designed for research scientists to troubleshoot temperature-related anomalies—such as color fading, baseline drift, and false negatives—by understanding the underlying thermodynamic and kinetic mechanisms.

System Overview: Thermodynamics vs. Kinetics

When troubleshooting PAR assays, scientists must distinguish between thermodynamic stability and kinetic lability .

-

Kinetically Labile Metals (e.g., Zn²⁺, Cu²⁺, Ni²⁺): These metals have low activation energies for ligand substitution. They react rapidly with PAR at room temperature (25°C)[2]. Because complex formation is an exothermic process, applying heat actually decreases the thermodynamic stability constant (

), leading to complex dissociation and color fading. -

Kinetically Inert Metals (e.g., Pd²⁺, Co³⁺): These metals possess high Ligand Field Stabilization Energy (LFSE). While their PAR complexes are thermodynamically highly stable, the activation energy required to displace coordinated water/chloride ions is immense. These reactions require elevated temperatures (80–90°C) to overcome the kinetic barrier[3].

Decision matrix for temperature control in PAR-metal complexation assays.

Quantitative Data: Temperature & Kinetic Parameters

Use the following validated parameters to establish your baseline expectations for color development.

| Metal Ion | Electron Configuration | Optimal Temp (°C) | Incubation Time | Molar Absorptivity ( | Kinetic Behavior | |

| Zinc (Zn²⁺) | 25 | < 5 min | 494 | Highly Labile[4] | ||

| Nickel (Ni²⁺) | 25 | 15 - 60 min | 495 | Moderately Labile[5],[2] | ||

| Palladium (Pd²⁺) | 80 - 90 | 10 - 20 min | 520 | Kinetically Inert[3] |

Self-Validating Experimental Protocol

To ensure data integrity, every PAR assay must act as a self-validating system. Temperature fluctuations can induce thermochromism in the PAR reagent itself. Follow this protocol to isolate metal-induced absorbance from thermal artifacts.

Step 1: Reagent Preparation Prepare a 0.1% (w/v) PAR solution in deionized water (solubility is ~5 mg/100 mL at 10°C; it is highly soluble in weak alkali)[1]. Prepare a pH-specific buffer appropriate for your target metal (e.g., Borate buffer pH 9.5 for Pd²⁺).

Step 2: Reaction Assembly & Self-Validation Checkpoint Combine 1.0 mL buffer, 0.5 mL sample, and 0.5 mL PAR reagent in a sealed tube. Critical Step: You must prepare a Reagent Blank (buffer + PAR + zero-metal standard) to be subjected to the exact same thermal conditions as your samples.

Step 3: Thermal Incubation

-

For Labile Metals (e.g., Zn²⁺, Ni²⁺): Incubate at 25°C. Color develops within 15 minutes, but allow up to 60 minutes to ensure complete thermodynamic equilibrium[5],[2].

-

For Inert Metals (e.g., Pd²⁺): Seal tubes tightly to prevent evaporation. Incubate in a water bath or thermocycler at 90°C for 20 minutes[3].

Step 4: Thermal Equilibration (Causality Focus)

If samples were heated, rapidly cool the tubes to 25°C using a water bath for 5 minutes before reading.

Why? Measuring at elevated temperatures alters the molar absorptivity of the complex and shifts the

Step 5: Spectrophotometric Measurement

Read the absorbance at the metal-specific

Troubleshooting FAQs

Q1: Why does my PAR-metal complex color fade when I incubate it at 60°C to "speed up" the reaction?